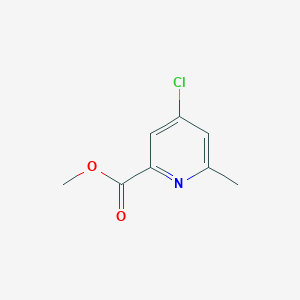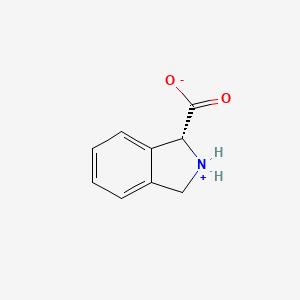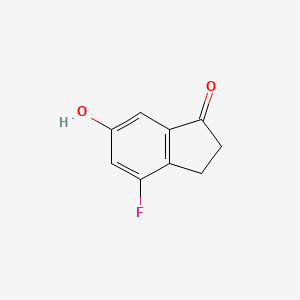
4-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one is a fluorinated derivative of indenone, a compound known for its aromatic properties and potential applications in various fields of science and industry. This compound features a fluorine atom and a hydroxyl group attached to its indenone structure, which significantly influences its chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Material: The synthesis often begins with 2,3-dihydro-1H-inden-1-one as the starting material.
Hydroxylation: The hydroxyl group is introduced using hydroxylation reagents like OsO4 or KMnO4 under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 4-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the hydroxyl group into a carbonyl group, resulting in the formation of 4-fluoro-6-oxo-2,3-dihydro-1H-inden-1-one.
Reduction: Reduction reactions can reduce the carbonyl group to an alcohol, producing 4-fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-ol.
Substitution: Substitution reactions can replace the fluorine atom with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium(VI) oxide (CrO3) and pyridine, often used in acidic conditions.
Reduction: Typical reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation: 4-fluoro-6-oxo-2,3-dihydro-1H-inden-1-one
Reduction: 4-fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-ol
Substitution: Various derivatives depending on the substituent used
科学研究应用
4-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound's biological activity can be explored for potential therapeutic uses.
Medicine: It may be used in the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry: Its unique properties make it valuable in the production of advanced materials and chemical intermediates.
作用机制
The mechanism by which 4-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one exerts its effects involves its interaction with molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain receptors, while the hydroxyl group can participate in hydrogen bonding, influencing its biological activity.
相似化合物的比较
4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one: Similar structure with a bromine atom instead of a hydroxyl group.
4-Fluoro-2,3-dihydro-1H-inden-1-one: Lacks the hydroxyl group.
6-Hydroxy-2,3-dihydro-1H-inden-1-one: Lacks the fluorine atom.
Uniqueness: 4-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one is unique due to the combination of both fluorine and hydroxyl groups, which provides distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
属性
IUPAC Name |
4-fluoro-6-hydroxy-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-8-4-5(11)3-7-6(8)1-2-9(7)12/h3-4,11H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDADYBSYVRVIPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC(=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
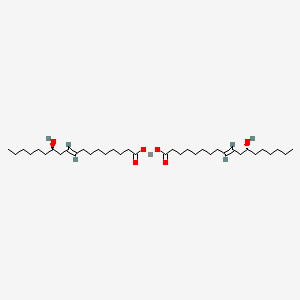
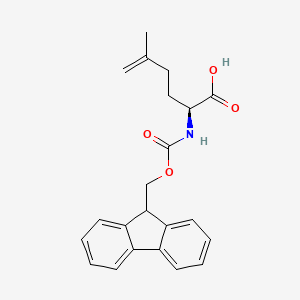
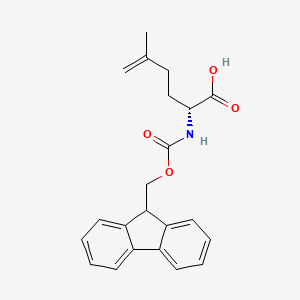

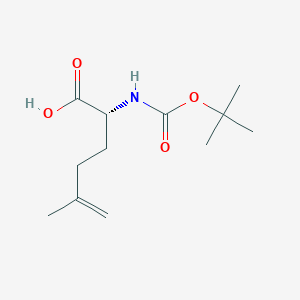
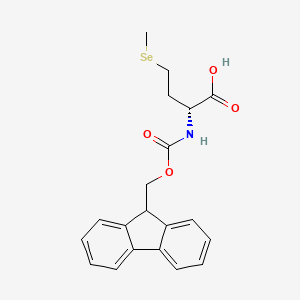
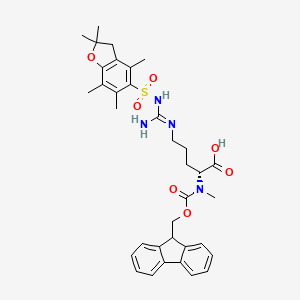
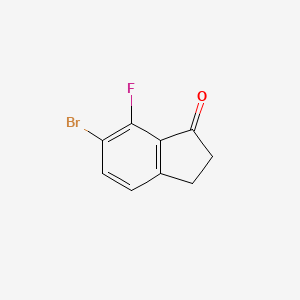
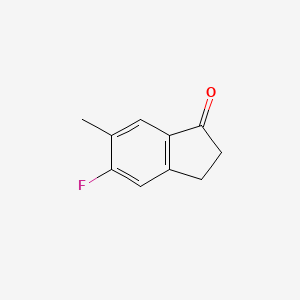
![[2-[1-[1-[(3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;hydrogen sulfate](/img/structure/B8100150.png)

![N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B8100157.png)
